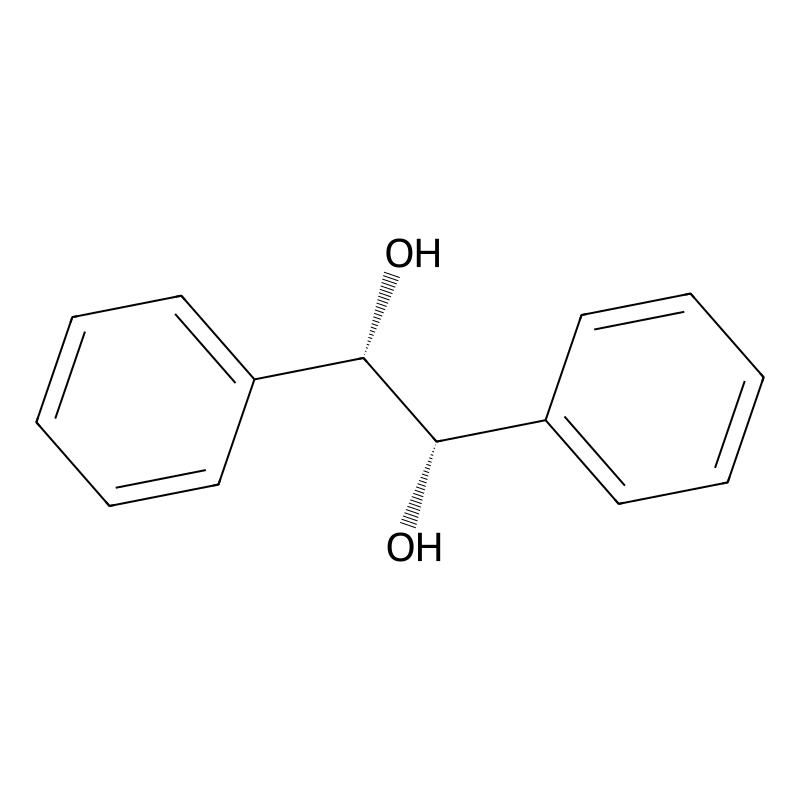

(S,S)-(-)-Hydrobenzoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chiral Recognition and Separation

(S,S)-(-)-Hydrobenzoin serves as a chiral recognition agent due to its ability to distinguish and interact with different enantiomers of other molecules. This property makes it valuable in various separation techniques, including:

- Chiral chromatography: (S,S)-(-)-Hydrobenzoin can be incorporated into stationary phases of chromatographic columns, allowing selective separation of enantiomers based on their interactions with the chiral centers of the diol.

- Enantioselective synthesis: (S,S)-(-)-Hydrobenzoin can act as a chiral catalyst or auxiliary in chemical reactions, promoting the formation of one enantiomer over another.

Organic Synthesis

(S,S)-(-)-Hydrobenzoin is a versatile starting material for various organic syntheses. Some examples include:

- Preparation of stilbenes: Dehydration of (S,S)-(-)-Hydrobenzoin leads to the formation of trans-stilbene, a crucial intermediate in the synthesis of various biologically active compounds.

- Asymmetric synthesis: (S,S)-(-)-Hydrobenzoin can be employed as a chiral pool starting material for the synthesis of other chiral molecules, leveraging its inherent chirality.

Material Science

(S,S)-(-)-Hydrobenzoin exhibits interesting properties that make it relevant in material science research. These include:

- Liquid crystal behavior: (S,S)-(-)-Hydrobenzoin can form liquid crystals under specific conditions, potentially useful in the development of advanced display technologies and sensors.

- Self-assembly: (S,S)-(-)-Hydrobenzoin can self-assemble into well-defined supramolecular structures, offering potential applications in nanotechnology and materials design.

(S,S)-(-)-Hydrobenzoin is a chiral compound with the molecular formula CHO. It is a white to pale cream crystalline solid that is primarily used in organic synthesis and as a chiral building block in the preparation of various pharmaceuticals and agrochemicals. The compound features two hydroxyl groups, which contribute to its ability to participate in various

(S,S)-(-)-Hydrobenzoin primarily functions as a chiral reagent in asymmetric synthesis. Its mechanism of action involves binding to a prochiral substrate (a molecule with a potential chiral center) through hydrogen bonding between the hydroxyl groups and the substrate's functional groups. This binding creates a chiral environment around the reactive site of the substrate, directing the reaction to proceed with a specific stereochemical outcome [].

The specific details of the mechanism depend on the type of asymmetric transformation being performed.

- Wear gloves and safety glasses when handling the compound.

- Avoid inhalation and ingestion.

- Dispose of waste according to proper laboratory procedures.

Research indicates that (S,S)-(-)-Hydrobenzoin exhibits various biological activities. It has shown potential as an antioxidant and may possess anti-inflammatory properties. Additionally, studies have suggested that it could play a role in inhibiting certain enzymes related to cancer progression, although more research is needed to fully elucidate these effects .

Several methods exist for synthesizing (S,S)-(-)-Hydrobenzoin:

- From Benzaldehyde: A common synthetic route involves the condensation of benzaldehyde with itself in the presence of a base such as sodium hydroxide. This reaction yields hydrobenzoin through a benzoin condensation process.

- Asymmetric Synthesis: (S,S)-(-)-Hydrobenzoin can also be synthesized using chiral catalysts or auxiliaries that promote the formation of the desired enantiomer from achiral precursors .

- Enzymatic Methods: Enzymatic synthesis using specific dehydrogenases has been explored as a more environmentally friendly approach to produce (S,S)-(-)-Hydrobenzoin with high enantiomeric purity .

(S,S)-(-)-Hydrobenzoin is widely used in various applications:

- Chiral Building Block: It serves as an essential building block in the synthesis of pharmaceuticals and agrochemicals due to its chirality.

- Catalysis: It is utilized as a catalyst in asymmetric synthesis, particularly in aldol reactions and other stereoselective transformations .

- Research: The compound is often used in academic and industrial research settings to study reaction mechanisms and develop new synthetic methodologies .

(S,S)-(-)-Hydrobenzoin shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Benzoin | Same functional groups | Benzoin is achiral; (S,S)-(-)-Hydrobenzoin is chiral. |

| Benzil | Diketone form | Benzil results from oxidation of hydrobenzoin. |

| Hydroxyacetophenone | Similar hydroxyl groups | Hydroxyacetophenone lacks the stereogenic centers present in hydrobenzoin. |

| 1,2-Diphenylethane-1,2-diol | Similar backbone | Lacks chirality; less versatile for asymmetric synthesis. |

The uniqueness of (S,S)-(-)-Hydrobenzoin lies primarily in its chiral nature and its role as an effective catalyst for asymmetric synthesis, distinguishing it from its non-chiral counterparts and derivatives .